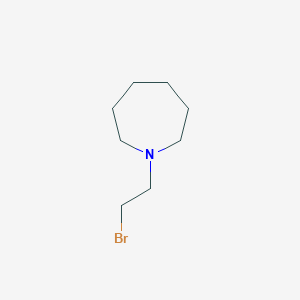

1-(2-Bromoethyl)azepane

描述

Structure

3D Structure

属性

IUPAC Name |

1-(2-bromoethyl)azepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrN/c9-5-8-10-6-3-1-2-4-7-10/h1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKDKTPZKCBWGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Bromoethyl Azepane and Its Precursors

Direct N-Alkylation Strategies Utilizing 1,2-Dibromoethane or Related Bromoethylating Agents

A common and direct method for the synthesis of 1-(2-bromoethyl)azepane is the N-alkylation of azepane with 1,2-dibromoethane. This reaction involves the nucleophilic attack of the secondary amine of azepane on one of the electrophilic carbon atoms of 1,2-dibromoethane. A significant challenge in this approach is controlling the reaction to favor mono-alkylation over the competing di-alkylation, which leads to the formation of 1,2-bis(azepan-1-yl)ethane.

The success of the direct N-alkylation strategy hinges on the careful optimization of reaction conditions to maximize the yield of the desired product. Key parameters that are often manipulated include the choice of solvent and base.

Solvent Effects: The selection of an appropriate solvent is critical. Aprotic polar solvents such as dimethylformamide (DMF) are frequently employed. researchgate.net The polarity of DMF facilitates the dissolution of the reactants and can help to stabilize charged intermediates, thereby promoting the reaction. In some cases, a two-phase system with a phase-transfer catalyst may be utilized to enhance the reaction rate.

Interactive Table: Optimization of N-Alkylation Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | DMF | THF | Acetonitrile |

| Base | K2CO3 | NaH | Triethylamine (B128534) |

| Temperature | 60 °C | Room Temperature to 50 °C | Reflux |

| Typical Outcome | Good yield, potential for di-alkylation | High N-1 regioselectivity | Moderate yield, requires careful control |

For the N-alkylation of the parent, unsubstituted azepane, regioselectivity is not a factor as the molecule is symmetrical. However, if a substituted azepane derivative is used, the reaction will occur at the nitrogen atom.

Stereoselectivity becomes a consideration when a chiral, non-racemic azepane is used as the starting material. In such cases, the N-alkylation reaction introduces a new substituent on the nitrogen atom. While this does not typically create a new stereocenter at the nitrogen due to rapid pyramidal inversion at room temperature, the stereochemistry of the existing chiral centers on the azepane ring is usually retained. However, in more complex systems, the choice of reaction conditions could potentially influence the conformational properties of the seven-membered ring. researchgate.net

Indirect Synthesis via Functional Group Interconversion of Azepane Derivatives

An alternative to direct N-alkylation involves a two-step process where an azepane derivative bearing a different functional group on the ethyl side chain is first synthesized and then converted to the desired bromoethyl compound.

This common indirect method begins with the synthesis of 2-(azepan-1-yl)ethanol. This can be achieved by reacting azepane with 2-chloroethanol (B45725) or ethylene (B1197577) oxide. The resulting alcohol is then converted to this compound through a halogenation reaction. Standard brominating agents such as phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) are effective for this transformation. These reagents react with the hydroxyl group to form a good leaving group, which is then displaced by a bromide ion.

Ring-opening reactions can also be a viable, though less direct, route to bromoethyl-azepane structures. For instance, a piperidine (B6355638) derivative could undergo a ring expansion to form an azepane. rsc.org More recently, a photochemical dearomative ring expansion of nitroarenes has been developed to produce polysubstituted azepanes. nih.govrwth-aachen.de This method involves the conversion of a six-membered aromatic ring into a seven-membered azepine ring system, which is then hydrogenated to the corresponding azepane. While not a direct synthesis of this compound, this strategy highlights advanced methods for constructing the core azepane scaffold which could then be further functionalized.

Advanced Synthetic Methodologies

Recent advancements in synthetic chemistry have introduced innovative techniques that improve reaction efficiency, reduce environmental impact, and allow for the construction of novel molecular architectures.

Photo-Chemically Induced Transformations for Azepane Ring Construction

Photochemical methods represent a cutting-edge approach to synthesizing complex azepanes from simple starting materials. nih.govmanchester.ac.uk A notable strategy involves the dearomative ring expansion of nitroarenes. researchgate.netnih.gov This process is initiated by the conversion of a nitro group into a singlet nitrene, mediated by blue light at room temperature. nih.govmanchester.ac.uk The resulting transformation expands the six-membered benzene (B151609) ring into a seven-membered azepine system. nih.gov Subsequent hydrogenolysis of the intermediate yields the saturated azepane ring. researchgate.net This two-step process has been used to generate a variety of polysubstituted azepanes. researchgate.netnih.gov

| Method | Starting Material | Key Intermediate | Conditions | Final Product | Reference |

| Photochemical Ring Expansion | Nitroarene | Singlet Nitrene | Blue Light, Room Temp. | Polysubstituted Azepane | researchgate.netnih.gov |

Microwave-Assisted Synthesis of Bromoethyl-Azepane Analogues

Microwave-assisted organic synthesis has become an important tool for accelerating chemical reactions. This technique offers significant advantages over conventional heating, including drastically reduced reaction times, often leading to higher yields and cleaner product profiles. researchgate.net

In the context of azepine synthesis, microwave irradiation has been successfully applied to produce 5H-dipyridoazepine derivatives. shd-pub.org.rs The method is based on a double nucleophilic aromatic substitution reaction that proceeds efficiently without a catalyst under microwave conditions. shd-pub.org.rs For example, reactions that would take 24 hours under conventional heating can be completed in just 3 hours using a microwave reactor. researchgate.net This approach represents a clean, fast, and economical tool for synthesizing various organic molecules, including azepane analogues.

Sustainable and Green Chemistry Approaches in Azepane Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. rsc.orgjocpr.com These principles aim to reduce waste, minimize energy consumption, and use safer, renewable materials. jocpr.comjddhs.com Key strategies include the use of alternative, environmentally benign solvents like water or supercritical CO2, and the development of highly efficient catalytic processes that maximize atom economy. jocpr.com

Chemical Reactivity and Mechanistic Investigations of 1 2 Bromoethyl Azepane

Nucleophilic Substitution Reactions (SN2 and SN1 Pathways) at the Bromoethyl Moiety

The primary carbon bearing the bromine atom is a prime site for nucleophilic attack. These reactions predominantly follow an SN2 pathway, characterized by a single, concerted step where the nucleophile attacks and the bromide leaving group departs. libretexts.orglibretexts.org The rate of these bimolecular reactions is dependent on the concentration of both the 1-(2-bromoethyl)azepane substrate and the attacking nucleophile. masterorganicchemistry.comchemistrysteps.com Steric hindrance around the electrophilic carbon is minimal, further favoring the SN2 mechanism over the SN1 pathway, which would require the formation of a less stable primary carbocation. khanacademy.org

Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

This compound is a versatile substrate for reaction with a wide array of nucleophiles. The bromoethyl moiety serves as an effective electrophile, allowing for the introduction of various functional groups. For instance, its chloro-analogue, 1-(2-chloroethyl)azepane, has been shown to react with nucleophiles such as 5-chlorobenzthiazole and 5-chlorobenzoxazole (B107618) to form the corresponding substituted products. researchgate.net This reactivity is directly analogous to that expected for this compound, where the better leaving group ability of bromide would facilitate even faster reaction rates.

Common nucleophilic substitution reactions include:

Amines: Reaction with primary or secondary amines yields more complex diamine structures.

Thiols: Thiolates readily displace the bromide to form thioethers.

Alkoxides: Alkoxides, such as methoxide (B1231860) or ethoxide, react to form the corresponding ethers.

Table 1: Representative SN2 Reactions with this compound

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |

|---|---|---|---|

| Amine (R₂NH) | Diethylamine | N,N-Diethyl-2-(azepan-1-yl)ethan-1-amine | |

| Thiolate (RS⁻) | Sodium thiophenoxide | 1-(2-(Phenylthio)ethyl)azepane | |

| Alkoxide (RO⁻) | Sodium methoxide | 1-(2-Methoxyethyl)azepane | |

| Cyanide (CN⁻) | Sodium Cyanide | 3-(Azepan-1-yl)propanenitrile |

Intramolecular Cyclization via Nucleophilic Attack

A defining characteristic of N-(2-haloethyl)amines is their propensity to undergo intramolecular cyclization. The tertiary nitrogen of the azepane ring can act as an internal nucleophile, attacking the adjacent electrophilic carbon center to displace the bromide. This process results in the formation of a strained, bicyclic aziridinium (B1262131) cation intermediate. core.ac.uknih.gov

This intramolecular SN2 reaction is often rapid and can compete with intermolecular substitution, especially in dilute solutions or with weaker external nucleophiles. The resulting aziridinium ion is highly reactive and can subsequently be attacked by an external nucleophile, leading to a ring-opened product. This two-step sequence (cyclization-opening) can yield the same product as a direct intermolecular SN2 reaction, but it proceeds through a distinct, mechanistically significant intermediate. nih.govresearchgate.net

Table 2: Intramolecular Cyclization Pathway

| Reactant | Intermediate | Product after Nucleophilic Opening (Nu⁻) |

|---|---|---|

| This compound | Azepanium[1,2-a]aziridin-2-ium | 1-(2-Nucleophile-ethyl)azepane |

Kinetic and Thermodynamic Aspects of Substitution Processes

The kinetics of reactions involving this compound are governed by several factors. For direct SN2 reactions, the rate is second-order, depending on the concentrations of both the substrate and the nucleophile. chemistrysteps.com The rate is also influenced by the strength of the nucleophile and the solvent polarity.

Role of the Bromoethyl Group in Annulation and Ring-Expansion Reactions

The bromoethyl group is not only a site for simple substitution but also a key functional handle for constructing new ring systems, a process known as annulation. researchgate.net It can act as a two-carbon electrophilic building block. Furthermore, reactions involving this moiety can lead to ring expansions, transforming the seven-membered azepane into larger heterocyclic structures. rwth-aachen.demdpi.comnih.gov

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

While this compound itself is not a dipole, it can serve as a precursor to species that undergo cycloaddition reactions. One plausible pathway involves its conversion into an azomethine ylide. Treatment with a strong base could induce a 1,2-elimination of HBr to form 1-vinylazepane, but a more common strategy for generating the requisite ylide involves quaternization followed by deprotonation.

Alternatively, the reaction of this compound with a quaternizing agent and subsequent treatment with a non-nucleophilic base can generate an azomethine ylide. This 1,3-dipole can then react with various dipolarophiles (such as electron-deficient alkenes or alkynes) in a [3+2] cycloaddition to create five-membered nitrogen-containing rings fused or spiro-fused to the original azepane structure. nih.govarabjchem.orgfrontiersin.orgnih.gov The regio- and stereoselectivity of such cycloadditions are key aspects of their synthetic utility. arabjchem.orgresearchgate.net

Radical-Mediated Cyclizations and Rearrangements

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical, initiating radical-mediated reactions. wikipedia.org This is typically achieved using a radical initiator, such as AIBN, in the presence of a radical mediator like a tributyltin hydride or through photoredox catalysis. acs.org

Once formed, the primary radical on the ethyl chain can undergo intramolecular cyclization by adding to an unsaturated bond elsewhere in the molecule, if present. wikipedia.org More relevant to the parent compound, this radical could participate in rearrangements or intermolecular reactions. A common pathway for N-alkylamines is a 1,5-hydrogen atom transfer (HAT), where the initial carbon radical abstracts a hydrogen atom from a carbon adjacent to the nitrogen, creating a more stable α-amino radical. arkat-usa.org This new radical center can then be trapped or participate in further cyclization events, providing a pathway to complex fused-ring systems. nih.govbeilstein-journals.org

Electrophilic Behavior and Derivatization Strategies

The chemical reactivity of this compound is largely defined by the electrophilic nature of the bromoethyl substituent. The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the bromine atom, which also serves as a good leaving group. This inherent electrophilicity makes the compound a valuable intermediate for introducing the azepane-ethyl moiety into various molecular scaffolds through nucleophilic substitution and cross-coupling reactions.

A primary pathway for the derivatization of this compound is through the formation of quaternary ammonium (B1175870) salts. This transformation typically occurs via a bimolecular nucleophilic substitution (SN2) mechanism known as the Menschutkin reaction. In this process, a tertiary amine acts as a nucleophile, attacking the electrophilic carbon of the bromoethyl group. The reaction proceeds through a transition state where the new nitrogen-carbon bond is formed simultaneously as the carbon-bromine bond is broken, resulting in the displacement of the bromide ion.

The reaction rate is influenced by the solvent, with polar solvents being preferred as they stabilize the charged transition state. The final products can exist as distinct ions, ion pairs, or solid salts in solution. This reaction is a fundamental method for synthesizing a wide array of quaternary ammonium compounds, which have applications in various fields of chemistry.

| Reactant 1 | Reactant 2 (Nucleophile) | Product | Reaction Type |

| This compound | Trimethylamine | 2-(Azepan-1-yl)-N,N,N-trimethylethan-1-aminium bromide | Menschutkin Reaction (SN2) |

| This compound | Pyridine | 1-(2-(Azepan-1-yl)ethyl)pyridinium bromide | Menschutkin Reaction (SN2) |

| This compound | N-Methylmorpholine | 4-(2-(Azepan-1-yl)ethyl)-4-methylmorpholin-4-ium bromide | Menschutkin Reaction (SN2) |

The bromine atom in this compound serves as a reactive handle for organometallic cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions, catalyzed by transition metals like palladium or nickel, have become a cornerstone of modern synthetic chemistry. While traditionally applied to sp²-hybridized carbon centers (e.g., aryl or vinyl halides), significant progress has been made in extending these methods to sp³-hybridized substrates such as primary alkyl bromides.

In a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, the mechanism involves a catalytic cycle. This cycle generally begins with the oxidative addition of the alkyl bromide to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with an organometallic nucleophile (e.g., an organoboron compound). The final step is reductive elimination, which forms the new C-C bond and regenerates the active catalyst. A significant challenge with sp³-hybridized substrates is the potential for competing β-hydride elimination from the organometallic intermediate. However, the development of specialized ligands and reaction conditions has largely overcome this limitation, making cross-coupling a viable strategy for derivatizing compounds like this compound.

| Electrophile | Nucleophile | Catalyst/Conditions | Product | Reaction Type |

| This compound | Phenylboronic acid | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PCy₃), Base (e.g., K₃PO₄) | 1-(2-Phenylethyl)azepane | Suzuki-Miyaura Coupling |

| This compound | Vinyltributylstannane | Pd catalyst (e.g., Pd(PPh₃)₄) | 1-(But-3-en-1-yl)azepane | Stille Coupling |

| This compound | Phenylzinc chloride | Ni or Pd catalyst | 1-(2-Phenylethyl)azepane | Negishi Coupling |

Oxidative and Reductive Transformations of the Azepane Ring and Bromoethyl Substituent

The chemical structure of this compound features two main sites susceptible to redox transformations: the carbon-bromine bond of the ethyl substituent and the tertiary amine within the azepane ring. These sites can be targeted with specific reagents to achieve selective chemical modifications.

The carbon-bromine bond can be chemoselectively reduced to a carbon-hydrogen bond, effectively removing the bromine atom to yield 1-ethylazepane. A common and effective method for this transformation is catalytic hydrogenation. chemrxiv.org This process involves reacting the substrate with hydrogen gas (H₂) in the presence of a heterogeneous catalyst, typically palladium on carbon (Pd/C). youtube.commdpi.com The reaction is often carried out in a solvent such as ethanol (B145695) or methanol, and a base (e.g., triethylamine (B128534) or potassium carbonate) may be added to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, preventing the protonation and potential deactivation of the amine. This method is generally mild and selective, leaving the saturated azepane ring and the tertiary amine functionality intact.

| Substrate | Reagent(s) | Product | Transformation |

| This compound | H₂, Pd/C, Base (e.g., Et₃N) | 1-Ethylazepane | Catalytic Hydrogenation (Hydrodebromination) |

| This compound | Tributyltin hydride (Bu₃SnH), AIBN | 1-Ethylazepane | Radical Debromination |

| This compound | Sodium borohydride (B1222165) (NaBH₄) in a polar aprotic solvent (e.g., DMSO) | 1-Ethylazepane | Hydride Reduction |

The tertiary amine of the azepane ring is susceptible to oxidation. The most common transformation is the formation of an N-oxide, a compound containing a nitrogen-oxygen coordinate covalent bond. wikipedia.org This oxidation can be achieved using various oxidizing agents. Hydrogen peroxide (H₂O₂) is a widely used, environmentally benign oxidant, often in the presence of a catalyst. researchgate.netorganic-chemistry.org Peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also highly effective reagents for this conversion. wikipedia.org The resulting this compound N-oxide is a highly polar molecule with different physical and chemical properties compared to the parent amine. wikipedia.org

Beyond the nitrogen atom, the carbon framework of the azepane ring can also undergo oxidation, although this typically requires harsher conditions or more specialized reagents. Oxidation at the carbon atom alpha to the nitrogen can lead to the formation of an N-acyliminium ion intermediate, which can be trapped by nucleophiles or further oxidized. nih.gov Depending on the reaction conditions, this can lead to the synthesis of functionalized azepanes or, through more extensive oxidation, the formation of lactams (cyclic amides) such as 1-(2-bromoethyl)azepan-2-one. nih.govacs.org The oxidation of 3H-azepine derivatives with selenium dioxide has been shown to yield various products, including those from ring cleavage, indicating that complex oxidation pathways are possible for the seven-membered ring system. researchgate.net

| Substrate | Reagent(s) | Major Product | Transformation |

| This compound | Hydrogen peroxide (H₂O₂) or m-CPBA | This compound N-oxide | N-Oxidation |

| This compound | Pyridinium chlorochromate (PCC) or other strong oxidants | 1-(2-Bromoethyl)azepan-2-one | Ring C-H Oxidation (Lactam formation) |

| This compound | Selenium dioxide (SeO₂) | Ring-opened or rearranged products | Ring Oxidation/Cleavage |

1 2 Bromoethyl Azepane As a Versatile Synthetic Intermediate

Precursor for Fused and Polycyclic Heterocyclic Systems

The reactive bromoethyl group attached to the azepane nitrogen makes 1-(2-Bromoethyl)azepane an ideal precursor for building fused and polycyclic systems through intramolecular or intermolecular cyclization reactions.

Imidazo[1,2-a]azepines and benzazepines represent important classes of fused heterocyclic compounds with diverse biological activities. While the synthesis of these scaffolds is of considerable interest, the direct utilization of this compound as a starting material is not extensively documented in the reviewed literature. However, established synthetic strategies for related fused azepine systems provide a blueprint for its potential application. For instance, the synthesis of hexahydropyrimido[1,2-a]azepine derivatives has been reported, highlighting the general utility of building upon the azepane core to create fused systems. nih.gov The general synthesis of imidazo[1,2-a] fused heterocycles often involves the reaction of a 2-amino-imidazole derivative with an α-halocarbonyl compound. In principle, this compound could be transformed into a suitable electrophilic partner for such cyclizations. Similarly, various methods for synthesizing benzazepine derivatives exist, often involving cyclization of precursors on a benzene (B151609) ring. The bromoethyl group of this compound could potentially be used to alkylate an appropriate aniline (B41778) or phenethylamine (B48288) derivative, followed by an intramolecular cyclization to form the seven-membered azepine ring fused to the benzene ring.

While direct examples using this compound are scarce, the utility of the bromoethyl moiety in constructing strained four-membered rings is well-demonstrated with related synthons. Specifically, (2-bromoethyl)sulfonium triflate has been effectively used in a simple and mild procedure to cyclize arylglycine derivatives into azetidines. This method was also extended to the synthesis of oxetanes. The reaction proceeds via the in-situ generation of a vinylsulfonium salt, followed by nucleophilic addition and intramolecular cyclization. This approach is notable for its high yields and relatively broad scope under mild conditions.

Below is a table summarizing the synthesis of various N-Tosyl azetidines from arylglycine ethyl esters using this related bromoethyl synthon.

| Entry | Aryl Group (Ar) | Yield (%) |

|---|---|---|

| 1 | Ph | 80 |

| 2 | 4-MeC₆H₄ | 88 |

| 3 | 4-MeOC₆H₄ | 89 |

| 4 | 4-ClC₆H₄ | 88 |

| 5 | 4-BrC₆H₄ | 87 |

| 6 | 4-FC₆H₄ | 85 |

| 7 | 2-Naphthyl | 89 |

| 8 | 2-Thienyl | 75 |

Table 1: Synthesis of N-Tosyl Azetidine-2-carboxylates using (2-Bromoethyl)sulfonium triflate. The reactions were typically carried out using DBU as a base in refluxing dichloromethane.

Building Block for Complex N-Containing Scaffolds

The azepane unit is a key component of many complex nitrogen-containing molecules. The ability to introduce this ring system using a reactive handle like this compound is crucial for the synthesis of novel molecular frameworks.

Macrocycles are of great interest in medicinal chemistry due to their ability to bind to challenging protein targets with high affinity and selectivity. The incorporation of pre-organized structural units like the azepane ring can reduce the entropic penalty of binding. This compound represents a potential building block for the synthesis of macrocycles containing an N-alkylated azepane moiety. This could be achieved by reacting it with a linear precursor containing two nucleophilic sites, where the bromoethyl group participates in a cyclization step. While the azepane motif is a component of several approved drugs, specific examples detailing the use of this compound in macrocyclization reactions are not prominent in the current literature.

Role in the Elaboration of Functionally Differentiated Molecules

A key strategy in medicinal chemistry is the late-stage functionalization of lead compounds to explore the structure-activity relationship (SAR). This compound is an excellent reagent for this purpose, serving as an "azepane-ethylating" agent. By reacting it with nucleophilic sites (such as amines, phenols, or thiols) on a core molecule, the N-ethylazepane moiety can be readily introduced.

This functionalization can significantly alter the physicochemical properties of the parent molecule. The introduction of the azepane ring, a tertiary amine, can increase basicity and potentially improve aqueous solubility and pharmacokinetic profiles. The azepane structure itself is a recognized pharmacophore, and its addition can introduce new interactions with biological targets. researchgate.netdntb.gov.ua Therefore, this compound serves as a valuable tool for chemists to generate libraries of analog compounds, enabling the rapid exploration of chemical space and the optimization of biologically active molecules. researchgate.net

Regioselective Introduction of Functional Groups

The chemical structure of this compound, featuring a reactive terminal bromine atom connected to the azepane nitrogen via an ethyl linker, makes it an excellent electrophile for N-alkylation reactions. This reactivity allows for the regioselective introduction of the azepane-ethyl moiety onto a variety of nucleophilic substrates. The specificity of this reaction is largely dictated by the nucleophilicity of the reacting center in the substrate molecule.

In the synthesis of novel pharmaceutical agents, this compound can be employed to alkylate nitrogen-containing heterocycles, such as indazoles. The regioselectivity of such alkylations is a critical aspect, as the biological activity of the final product often depends on the precise location of the substituent on the heterocyclic ring. For instance, in the alkylation of substituted indazoles, the reaction conditions, including the choice of base and solvent, can significantly influence whether the N-1 or N-2 position is alkylated. While specific studies detailing the use of this compound in indazole alkylation are not extensively documented in publicly available literature, the general principles of N-alkylation suggest that steric and electronic factors of the indazole ring would play a crucial role in directing the regioselective addition of the this compound moiety. nih.gov

The reactivity of the bromoethyl group also allows for the formation of an intermediate aziridinium (B1262131) ion. The subsequent ring-opening of this three-membered ring by a nucleophile can proceed with high regioselectivity. The site of nucleophilic attack on the aziridinium ion is influenced by steric hindrance and the electronic nature of the substituents. rsc.org This strategy provides a pathway to introduce the azepane functionality with concomitant incorporation of another functional group at the adjacent carbon, leading to 1,2-difunctionalized products. Although specific examples detailing the regioselective ring-opening of the aziridinium ion derived from this compound are not prevalent in the reviewed literature, this mechanistic pathway is a well-established principle in the chemistry of N-(2-haloethyl)amines and represents a potential avenue for the regioselective functionalization using this reagent. nih.govnih.govrsc.org

The following table summarizes the potential regioselective reactions involving this compound based on analogous chemical transformations.

| Nucleophile | Potential Product | Regioselectivity Driver |

| Substituted Indazole | N1- or N2-alkylated indazole | Steric and electronic effects of indazole substituents, reaction conditions |

| Various Nucleophiles (via aziridinium ion) | 1-Azepane-2-substituted ethane | Steric and electronic control of aziridinium ring-opening |

Stereocontrol in Product Formation

Achieving stereocontrol is paramount in the synthesis of chiral molecules, particularly for pharmaceutical applications where different enantiomers or diastereomers can exhibit vastly different biological activities. While this compound itself is an achiral molecule, its use in reactions with chiral substrates or in the presence of chiral catalysts can lead to the formation of stereochemically defined products.

Another approach to stereocontrol is through substrate-induced diastereoselectivity. If the substrate molecule already contains one or more stereocenters, these can influence the stereochemical outcome of the reaction with this compound. For example, the alkylation of a chiral amine or alcohol would result in the formation of a diastereomeric mixture, where the ratio of the diastereomers is determined by the steric and electronic interactions in the transition state.

Furthermore, the development of stereoselective methods for the synthesis of functionalized azepanes often involves multi-step sequences where stereochemistry is introduced at an earlier stage. While not directly involving this compound as the primary stereochemistry-inducing agent, the synthesis of chiral azepane derivatives provides a foundation for understanding how stereocenters can be incorporated and maintained in this ring system. nih.govresearchgate.net

The table below outlines potential strategies for achieving stereocontrol in reactions involving this compound, based on established principles of asymmetric synthesis.

| Strategy | Description | Expected Outcome |

| Chiral Auxiliary | Temporary incorporation of a chiral group on the nucleophile. | Diastereoselective formation of the product. |

| Substrate-Induced Diastereoselectivity | Reaction with a substrate already containing stereocenters. | Formation of a diastereomerically enriched product. |

| Chiral Catalysis | Use of a chiral catalyst to create a chiral environment for the reaction. | Enantioselective or diastereoselective product formation. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Analysis of 1-(2-Bromoethyl)azepane and Related Azepane Systems

Quantum chemical methods are instrumental in elucidating the fundamental electronic and structural properties of azepane derivatives. These studies provide a foundational understanding of the molecule's stability, reactivity, and dynamic behavior.

The azepane ring, a seven-membered saturated heterocycle, is the core of this compound. Its structure is characterized by sp³-hybridized carbon and nitrogen atoms. DFT calculations on the parent azepane molecule reveal key bonding parameters that deviate from idealized tetrahedral geometry due to inherent ring strain. nih.govresearchgate.net

Computed bond angles for the C-N-C group are typically around 116.2°, while C-C-C angles are in the range of 114.8–116.9°. nih.gov These values are significantly larger than the ideal 109.5° for an sp³-hybridized atom, indicating the presence of angle strain within the seven-membered ring. nih.gov The calculated C-N bond lengths are approximately 1.459 Å, and C-C bond lengths are about 1.527 Å, which align well with experimental data for similar cyclic amines. researchgate.net

Atomic charge analysis, often performed using methods like CHELPG (Charges from Electrostatic Potentials using a Grid based method), helps to identify reactive sites. nih.gov In the azepane ring, the nitrogen atom carries a partial negative charge, making it a nucleophilic center, which is a key factor in the reactivity of this compound. The distribution of electron density and the nature of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are critical for predicting reactivity. DFT calculations are frequently used to determine these properties and understand how the energy gap between HOMO and LUMO influences the molecule's electronic behavior. acs.org

Table 1: Calculated vs. Experimental Bond Parameters for the Azepane Ring

| Parameter | Calculated Value (DFT) | Experimental Value (X-ray) | Reference |

|---|---|---|---|

| C-N Bond Length | ~1.459 Å | 1.456 - 1.459 Å | researchgate.net |

| C-C Bond Length | ~1.534 Å | 1.526 - 1.528 Å | researchgate.net |

| C-N-C Bond Angle | ~116.2° | 112.2 - 114.5° | nih.gov |

| C-C-C Bond Angle | 114.8 - 116.9° | Not specified | nih.gov |

Seven-membered rings like azepane are conformationally flexible and can exist in several interconverting forms. lifechemicals.com High-level electronic structure calculations have shown that, similar to its carbocyclic parent cycloheptane, the twist-chair conformation is the most stable, lowest-energy form for azepane. nih.govacs.org

The chair conformation is often identified not as a stable minimum but as a transition state on the potential energy surface for the interconversion between different twist-chair forms. nih.govacs.org The boat and twist-boat conformations are also possible but are generally higher in energy. nih.gov This conformational diversity is a crucial aspect of azepane chemistry, as the specific three-dimensional arrangement of substituents can significantly influence biological activity and chemical reactivity. lifechemicals.com The presence of the nitrogen heteroatom and substituents, such as the 2-bromoethyl group in this compound, influences the relative energies of these conformers and the barriers to their interconversion.

Table 2: Relative Stability of Azepane Conformers

| Conformation | Relative Stability | Role in Ring Dynamics | Reference |

|---|---|---|---|

| Twist-Chair | Most Stable (Global Minimum) | Predominant ground-state conformation | nih.gov |

| Chair | Less Stable | Often a transition state for interconversion | nih.govacs.org |

| Boat / Twist-Boat | Higher Energy | Minor conformers or transition states | nih.gov |

Mechanistic Predictions and Validation via Density Functional Theory (DFT) Calculations

DFT is a powerful computational method for investigating reaction mechanisms, allowing for the characterization of transition states and the mapping of entire reaction energy profiles. For this compound, DFT is particularly useful for studying its propensity for intramolecular reactions.

The structure of this compound features a nucleophilic nitrogen atom and an electrophilic carbon atom attached to a bromine leaving group, perfectly positioning it for an intramolecular nucleophilic substitution (S_N2) reaction. This cyclization would lead to the formation of a bicyclic azepanium salt.

DFT calculations can be employed to model this process in detail. By locating the transition state structure on the potential energy surface, chemists can calculate the activation energy (ΔG‡) for the cyclization. e3s-conferences.org This provides a quantitative measure of the reaction's kinetic feasibility. The geometry of the transition state reveals the precise arrangement of atoms as the new N-C bond forms and the C-Br bond breaks, confirming the concerted nature of the S_N2 mechanism. e3s-conferences.org An accurate understanding of the transition state conformation is critical for analyzing the stereoselectivity of complex cyclization reactions. nih.gov

Beyond simple cyclization, DFT can elucidate more complex reaction pathways. For instance, it can be used to compare the intramolecular cyclization pathway with potential intermolecular side reactions, such as substitution by an external nucleophile. By calculating the activation barriers for all competing pathways, a prediction can be made about the major product under given conditions. This predictive power is invaluable for optimizing reaction conditions to favor a desired outcome. The methodology involves optimizing the geometries of reactants, products, intermediates, and transition states to map out the complete energetic landscape of the reaction.

Table 3: Hypothetical DFT-Calculated Energy Profile for Intramolecular Cyclization of this compound

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| Transition State (TS) | Intramolecular S_N2 cyclization | +18.5 (Example Value) |

| Product | Quinuclidinium-like bicyclic cation | -10.2 (Example Value) |

Note: Values are illustrative to demonstrate the output of a typical DFT calculation for a reaction pathway.

Aromaticity and Stability Studies of Azepinium Ions and Related Intermediates

While the azepane ring is saturated and non-aromatic, related unsaturated seven-membered nitrogen heterocycles can exhibit aromatic character. The seven-membered cyclic nitrenium ion, known as an azepinium ion, is a species with 6π electrons, which, according to Hückel's rule (4n+2 π electrons), can lead to aromatic stabilization. nih.govresearchgate.net Such ions could potentially be formed as intermediates in reactions involving azepane derivatives.

Quantum chemical analyses have been performed to estimate the stability and aromaticity of various substituted azepinium ions. nih.gov Aromaticity is often quantified using magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS) values, where negative values inside the ring are indicative of aromatic character. nih.govresearchgate.net These studies show that the parent azepinium ion possesses some aromatic character, and its stability can be significantly influenced by substituents. nih.gov For example, π-donating groups can increase the stability of the singlet state of the ion. nih.govresearchgate.net The fusion of the azepine ring with other heterocyclic rings can also enhance both aromaticity and stability. nih.gov This theoretical understanding is crucial as the formation of stable, aromatic intermediates can dictate the course of a chemical reaction.

Table 4: Factors Influencing Azepinium Ion Aromaticity and Stability (Based on Quantum Chemical Studies)

| Factor | Effect on Aromaticity/Stability | Reference |

|---|---|---|

| 6π Electron System | Confers aromatic character and stability | nih.govresearchgate.net |

| π-Donating Substituents | Generally increases stability | nih.govresearchgate.net |

| Electron-Withdrawing Substituents | Can modulate electrophilicity | nih.gov |

| Ring Fusion (e.g., with 5-membered rings) | Generally increases aromaticity and stability | nih.govresearchgate.net |

Computational Spectroscopy for Structural Elucidation and Validation of Theoretical Models

Computational spectroscopy serves as a powerful tool in chemical research, offering insights into molecular structure and dynamics that can be difficult to obtain through experimental means alone. For a molecule like this compound, computational methods could be employed to predict its various spectra, which would be invaluable for its structural confirmation and for validating the accuracy of the theoretical models used.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational structural elucidation. Methodologies such as Density Functional Theory (DFT) are frequently used to calculate the magnetic shielding tensors of atomic nuclei. These tensors are then converted into chemical shifts, which can be directly compared with experimental NMR data.

For this compound, theoretical calculations would involve optimizing the molecule's geometry and then performing NMR calculations at a suitable level of theory (e.g., B3LYP functional with a basis set like 6-311+G(d,p)). The predicted ¹H and ¹³C chemical shifts would aid in the assignment of experimental spectra and provide confidence in the determined structure. While no specific data exists for this compound, the general accuracy of such predictions for similar organic molecules is typically within a range that allows for meaningful comparison with experimental results.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound This table is for illustrative purposes only, as no specific published data is available.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Azepane-CH₂ (α to N) | Data not available | Data not available |

| Azepane-CH₂ (β to N) | Data not available | Data not available |

| Azepane-CH₂ (γ to N) | Data not available | Data not available |

| N-CH₂ | Data not available | Data not available |

| CH₂-Br | Data not available | Data not available |

Vibrational and Electronic Spectroscopy Modeling

Vibrational spectroscopy modeling, typically through the calculation of infrared (IR) and Raman spectra, provides a fingerprint of a molecule's vibrational modes. DFT calculations can predict the frequencies and intensities of these modes. For this compound, a theoretical vibrational analysis would help in identifying characteristic peaks corresponding to the stretching and bending of specific bonds, such as the C-N, C-Br, and various C-H bonds within the azepane ring and the ethyl chain. A study on the parent azepane molecule has shown that DFT calculations can provide valuable insights into its vibrational modes. nih.gov

Electronic spectroscopy modeling, often carried out using Time-Dependent DFT (TD-DFT), can predict the electronic transitions of a molecule, which are observed in UV-Vis spectroscopy. These calculations would provide information on the excitation energies and oscillator strengths for this compound, helping to understand its electronic structure and potential chromophoric properties.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound This table is for illustrative purposes only, as no specific published data is available.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H Stretch (Azepane) | Data not available |

| C-N Stretch | Data not available |

| C-C Stretch | Data not available |

| C-Br Stretch | Data not available |

Advanced Methodological Developments in Characterization and Analysis

Application of Advanced Spectroscopic Techniques for Mechanistic Insights

Spectroscopic methods are powerful, non-destructive tools for elucidating the precise molecular structure of chemical compounds. For 1-(2-Bromoethyl)azepane, techniques such as multi-dimensional Nuclear Magnetic Resonance (NMR) and high-resolution Mass Spectrometry (MS) are essential for unambiguous structural confirmation and for understanding potential fragmentation behaviors.

Multi-Dimensional NMR Spectroscopy for Complex Structural Elucidation

One-dimensional (1D) NMR spectroscopy (¹H and ¹³C) provides foundational information about the chemical environment of hydrogen and carbon atoms in a molecule. However, for a molecule with multiple methylene (B1212753) groups in similar environments, such as the azepane ring, signal overlap in 1D spectra can complicate definitive assignments. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve these ambiguities.

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the ethyl chain and those on the azepane ring. The protons closest to the electronegative bromine and nitrogen atoms would appear further downfield. Similarly, the ¹³C NMR spectrum would display eight unique signals corresponding to the eight carbon atoms in the molecule. The carbons bonded to the heteroatoms (N and Br) would be the most deshielded. oregonstate.edulibretexts.org

To assign these signals accurately, a 2D COSY spectrum would be utilized to identify proton-proton (H-H) coupling networks. For instance, it would show a clear correlation between the protons of the N-CH₂ group and the adjacent CH₂-Br group. An HSQC spectrum would then correlate each proton signal to its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on standard chemical shift tables and substituent effects. github.iocompoundchem.com

| Atom Position (Structure) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-C H₂-CH₂-Br | ~2.9 - 3.1 (t) | ~58 - 62 |

| N-CH₂-C H₂-Br | ~3.4 - 3.6 (t) | ~30 - 34 |

| C H₂ (α to N in ring) | ~2.7 - 2.9 (m) | ~55 - 59 |

| C H₂ (β to N in ring) | ~1.5 - 1.7 (m) | ~27 - 31 |

| C H₂ (γ to N in ring) | ~1.5 - 1.7 (m) | ~26 - 30 |

Note: (t) = triplet, (m) = multiplet

Mass Spectrometry Techniques (e.g., High-Resolution MS, Fragmentation Pathway Analysis)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of this compound (C₈H₁₆BrN). The presence of bromine would be readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which appear as two peaks of nearly equal intensity (M+ and M+2).

Fragmentation pathway analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. For this compound, a primary fragmentation pathway would be the alpha-cleavage adjacent to the nitrogen atom, a characteristic fragmentation for amines. miamioh.edu This would result in the loss of a C₇H₁₄Br radical and the formation of a stable iminium ion. Another likely fragmentation is the cleavage of the carbon-bromine bond. libretexts.orglibretexts.orgchemguide.co.uk

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass/charge) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 205/207 | [C₈H₁₆BrN]⁺ | Molecular Ion (M⁺) |

| 126 | [C₈H₁₆N]⁺ | Loss of Bromine radical (•Br) |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage, loss of ethyl radical |

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatography is an essential tool for both the purification of synthesized compounds and the assessment of their purity. researchgate.net For this compound, a combination of column chromatography and liquid chromatography techniques would be employed.

Advanced Column Chromatography Techniques

Following its synthesis, this compound is typically isolated from the crude reaction mixture using column chromatography. researchgate.net Flash chromatography, an advanced form of column chromatography that uses pressure to speed up the separation, is commonly used.

Given the moderately polar nature of this tertiary amine, silica (B1680970) gel is a suitable stationary phase. A mobile phase consisting of a gradient of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a moderately polar solvent (e.g., ethyl acetate) would effectively separate the product from nonpolar impurities and more polar byproducts. To prevent peak tailing, which can occur when basic compounds like amines interact with the acidic silica gel, a small amount of a base such as triethylamine (B128534) (~1%) is often added to the mobile phase. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). researchgate.net

Preparative and Analytical Liquid Chromatography

High-Performance Liquid Chromatography (HPLC) is used for both final purification (preparative) and purity analysis (analytical).

Analytical HPLC is used to determine the final purity of the isolated this compound. A reversed-phase column (e.g., C18) is typically used, where the stationary phase is nonpolar. The mobile phase would consist of a mixture of an organic solvent, like acetonitrile, and water. An additive such as trifluoroacetic acid (TFA) or formic acid is often included in the mobile phase to improve peak shape by protonating the amine. The compound is detected using a UV detector.

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of the compound with very high purity (>99%). The conditions optimized at the analytical scale are scaled up for the preparative separation, allowing for the collection of fractions containing the pure product.

Table 3: Typical Parameters for HPLC Analysis of this compound

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column Type | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Reversed-Phase C18 (e.g., 21.2 x 250 mm, 10 µm) |

| Mobile Phase | Acetonitrile / Water + 0.1% TFA (Gradient) | Acetonitrile / Water + 0.1% TFA (Isocratic or Gradient) |

| Flow Rate | 0.8 - 1.2 mL/min | 15 - 25 mL/min |

| Detection | UV at ~210 nm | UV at ~210 nm |

| Objective | Purity Assessment | High-Purity Isolation |

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways for 1-(2-Bromoethyl)azepane Derivatives

The synthesis of enantiomerically pure substituted azepanes is of significant interest due to the conformational flexibility of the azepane ring, which is often crucial for their biological activity. lifechemicals.com While methods for the stereoselective synthesis of azepane derivatives exist, the development of novel pathways specifically targeting derivatives of this compound remains a compelling area of research. Future work could focus on asymmetric syntheses that introduce chirality either into the azepane ring or at the ethyl side chain.

Promising approaches could include:

Asymmetric Ring Expansion: Investigating chiral catalysts for the ring expansion of substituted piperidines to yield enantiomerically enriched azepane cores that can then be functionalized with the 2-bromoethyl group. rsc.org

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the azepane ring with defined stereocenters.

Enantioselective Alkylation: Developing methods for the enantioselective alkylation of a pre-formed azepane with a suitable two-carbon electrophile to introduce the bromoethyl moiety stereoselectively.

Table 1: Potential Stereoselective Synthetic Strategies for this compound Derivatives

| Strategy | Description | Potential Advantages |

|---|---|---|

| Asymmetric Ring Expansion | Catalytic ring expansion of chiral piperidines. | Access to a wide range of chiral azepane cores. rsc.org |

| Chiral Pool Synthesis | Synthesis from enantiomerically pure natural products. | High enantiomeric purity of the final product. |

| Enantioselective Alkylation | Introduction of the bromoethyl group in a stereocontrolled manner. | Direct installation of the desired side chain with chirality. |

| Biocatalysis | Use of enzymes to catalyze key stereoselective steps. | High selectivity and environmentally friendly conditions. |

Investigation of this compound in Emerging Catalytic Systems

The nitrogen atom of the azepane ring in this compound can act as a ligand for metal catalysts. The bromoethyl group offers a handle for further functionalization, allowing for the synthesis of novel bidentate or tridentate ligands. The conformational flexibility of the seven-membered ring could lead to unique catalytic activities and selectivities.

Future research in this area could explore:

Synthesis of Novel Ligands: Using this compound as a scaffold to synthesize a library of new ligands with varying steric and electronic properties.

Application in Asymmetric Catalysis: Testing the efficacy of these new ligands in a range of asymmetric catalytic reactions, such as hydrogenations, cross-coupling reactions, and cycloadditions.

Organocatalysis: Investigating the potential of chiral derivatives of this compound to act as organocatalysts.

Exploration of Radical Chemistry Involving the Bromoethyl Moiety

The carbon-bromine bond in the bromoethyl moiety of this compound is susceptible to homolytic cleavage, opening the door to a rich area of radical chemistry. The resulting radical intermediate could participate in a variety of transformations, leading to the formation of complex molecular architectures.

Unexplored avenues in this domain include:

Radical Cyclizations: Investigating intramolecular radical cyclizations where the radical generated on the ethyl chain attacks an appended functional group on the azepane ring or a tethered reacting partner.

Intermolecular Radical Additions: Exploring the addition of the 1-(2-azepanyl)ethyl radical to various radical acceptors, such as alkenes and alkynes.

Atom Transfer Radical Polymerization (ATRP): Utilizing this compound as an initiator for ATRP to synthesize polymers with an azepane end-group, potentially leading to materials with interesting properties.

Application of Machine Learning and AI in Predicting Reactivity and Designing Novel Syntheses

Future research could focus on:

Predictive Modeling of Reactivity: Developing ML models to predict the reactivity of this compound with a wide range of nucleophiles, electrophiles, and radical species. digitellinc.com This would allow for the rapid screening of potential reactions in silico.

Computer-Aided Synthesis Planning (CASP): Employing CASP algorithms to devise efficient synthetic pathways to complex target molecules starting from this compound. youtube.com

Discovery of Novel Reactions: Using AI to explore unconventional reaction conditions and reagent combinations to uncover novel transformations of this compound.

Table 2: Application of AI and Machine Learning in the Study of this compound

| Application | Description | Potential Impact |

|---|---|---|

| Reactivity Prediction | ML models to predict reaction outcomes. nih.govtechnologynetworks.com | Faster screening of reaction conditions and reagents. |

| Synthesis Design | AI-driven retrosynthesis to design synthetic routes. youtube.com | More efficient synthesis of complex molecules. |

| Novel Reaction Discovery | AI exploration of new chemical transformations. | Expansion of the synthetic utility of the compound. |

Expanding the Scope of Annulation Reactions Initiated by this compound

Annulation reactions are powerful tools for the construction of cyclic systems. The bifunctional nature of this compound, with its nucleophilic nitrogen and electrophilic bromoethyl group, makes it an ideal candidate for initiating annulation cascades to form fused or bridged bicyclic structures containing the azepane ring.

Future research in this area could involve:

[n+m] Annulation Strategies: Developing novel annulation reactions where this compound acts as a two-atom component in cycloadditions with various partners.

Intramolecular Ring-Closing Reactions: Designing substrates derived from this compound that can undergo intramolecular cyclization to form novel heterocyclic systems. For example, pyrrolidine (B122466) or piperidine (B6355638) ring expansion strategies could be adapted. nih.govnih.gov

Tandem Reactions: Devising one-pot tandem reactions that involve an initial reaction at the bromoethyl group followed by a subsequent cyclization involving the azepane nitrogen.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Bromoethyl)azepane, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves alkylation of azepane with 1,2-dibromoethane. Key parameters include solvent choice (e.g., THF or DMF), temperature (60–80°C), and stoichiometric control of the dibromoethane to azepane ratio (1:1.2). Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product. Monitoring intermediates with <sup>1</sup>H NMR (e.g., δ 3.4–3.6 ppm for -CH2Br) ensures minimal side reactions like elimination .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Methodological Answer : Use a combination of techniques:

- NMR Spectroscopy : <sup>1</sup>H NMR should show peaks for azepane’s methylene protons (δ 1.5–1.8 ppm) and the bromoethyl group (δ 3.4–3.6 ppm).

- Mass Spectrometry : ESI-MS or EI-MS should confirm the molecular ion [M+H]<sup>+</sup> at m/z 192.05 (C6H10BrNO) .

- HPLC : Reverse-phase chromatography (e.g., Newcrom R1 column) with UV detection at 254 nm ensures >95% purity .

Q. What are the key physicochemical properties (e.g., logP, stability) of this compound under standard laboratory conditions?

- Methodological Answer :

- logP : Calculated logP values (e.g., 1.35 via XLogP3) suggest moderate hydrophobicity, impacting solubility in aqueous buffers .

- Stability : The compound is sensitive to light and moisture. Storage at 0–6°C in amber vials under argon prevents degradation .

Advanced Research Questions

Q. How does the conformation of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : Computational studies (DFT/B3LYP) reveal that the chair conformation of azepane minimizes steric hindrance, positioning the bromoethyl group for SN2 reactions. Kinetic studies with varying nucleophiles (e.g., KCN or NaN3) show higher reactivity in polar aprotic solvents (DMF > THF) due to stabilized transition states .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected <sup>13</sup>C NMR shifts) during characterization?

- Methodological Answer : Discrepancies may arise from rotameric equilibria or impurities. Strategies include:

- Variable Temperature NMR : Cooling to –40°C slows conformational exchange, sharpening split peaks.

- 2D NMR (COSY, HSQC) : Confirms connectivity between protons and carbons (e.g., distinguishing CH2Br from azepane CH2 groups) .

Q. How can this compound be utilized as a building block for complex heterocycles (e.g., triazolopyrazinones)?

- Methodological Answer : The bromoethyl group undergoes Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with NaN3 and terminal alkynes to form triazole-linked derivatives. Optimized conditions: 1:1.5 molar ratio of azide to alkyne, CuSO4/sodium ascorbate catalyst, 50°C for 12 hours. Yields exceed 80% with >99% regioselectivity .

Q. What analytical challenges arise in quantifying trace impurities (e.g., residual solvents) in this compound?

- Methodological Answer : GC-MS with a DB-5MS column (30 m × 0.25 mm) detects ppm-level impurities. Headspace sampling at 120°C for 30 minutes isolates volatile residues (e.g., THF or DMF). Calibration curves (R<sup>2</sup> > 0.995) ensure accuracy .

Key Research Findings

- Synthetic Efficiency : Alkylation of azepane with 1,2-dibromoethane achieves 70–85% yield under optimized conditions .

- Reactivity Insight : The bromoethyl group exhibits higher electrophilicity in SN2 pathways compared to bulkier analogs (e.g., 1-(1-Bromoethyl) derivatives) due to reduced steric effects .

- Stability Limitation : Degrades by 15% after 30 days at 25°C, necessitating cold storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。